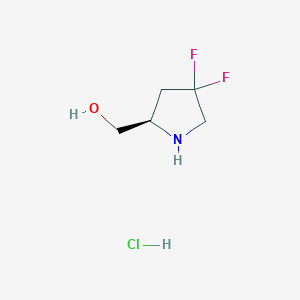

(R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R)-4,4-difluoropyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(2-9)8-3-5;/h4,8-9H,1-3H2;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAVXSQHRZARDV-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1(F)F)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC1(F)F)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry

(R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride is a chiral fluorinated building block of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a common motif in a vast array of natural products and synthetic drugs. The geminal difluoro substitution at the 4-position of the pyrrolidine ring introduces a unique conformational constraint and modulates the electronic properties of the molecule without significantly increasing its steric bulk.

This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic approach, analytical methodologies for quality control, and the known applications of (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl, with a focus on its role as a valuable intermediate in the synthesis of bioactive compounds.

Physicochemical Properties

Table 1: Physicochemical Properties of (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl

| Property | Value/Description | Source/Rationale |

| CAS Number | 1315593-71-5 | [1][2] |

| Molecular Formula | C₅H₁₀ClF₂NO | [2][3] |

| Molecular Weight | 173.59 g/mol | [2][3] |

| Appearance | White to light brown solid | Based on supplier data. |

| Melting Point | Expected to be in the range of 180-190 °C. For comparison, the melting point of (S)-(+)-3-Fluoropyrrolidine hydrochloride is 183-187 °C. | Inferred from related fluorinated pyrrolidine hydrochlorides. Hydrochlorides of small amines are typically crystalline solids with relatively high melting points. |

| Solubility | As a hydrochloride salt, it is expected to be soluble in water and polar protic solvents like methanol and ethanol.[4] It is likely to have limited solubility in nonpolar organic solvents such as hexanes and diethyl ether. | General solubility characteristics of amine hydrochlorides. |

| Optical Activity | A specific rotation has been reported as -14.9° (c=0.51 in Methanol). | This indicates that the compound is the (R)-enantiomer and rotates plane-polarized light to the left. |

| pKa | The pKa of the protonated pyrrolidine nitrogen is estimated to be in the range of 8.5 - 9.5. | Based on the typical pKa values of secondary amines in a pyrrolidine ring, with slight electron-withdrawing effects from the fluorine atoms. |

Synthesis and Manufacturing

A robust and scalable synthetic route is crucial for the accessibility of this building block for research and development. While a specific published synthesis for (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl is not available, a plausible enantioselective synthesis can be designed based on established methodologies for the preparation of similar chiral fluorinated pyrrolidines.

A logical synthetic approach would start from a readily available chiral starting material, such as D-proline, to establish the desired (R)-stereochemistry at the C2 position. The geminal difluorination at the C4 position can be achieved through various fluorinating agents.

Figure 1: Plausible synthetic pathway for (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl.

Step-by-Step Methodology (Proposed)

-

Protection of D-Proline: The synthesis would commence with the protection of the secondary amine of D-proline, for example, as a tert-butyloxycarbonyl (Boc) derivative. This is a standard procedure to prevent side reactions in subsequent steps.

-

Oxidation to 4-keto-proline: The protected D-proline derivative would then be oxidized at the 4-position to introduce a ketone functionality. This can be achieved using various oxidizing agents.

-

Geminal Difluorination: The crucial difluorination step would be performed on the 4-keto intermediate. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used for this transformation. This step needs to be carefully optimized to ensure high yield and avoid side reactions.

-

Reduction of the Ester: The ester group of the difluorinated proline derivative is then reduced to the primary alcohol. This is typically achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent like tetrahydrofuran (THF) or ethanol.

-

Deprotection: The Boc protecting group is removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

-

Salt Formation: Finally, the free base of (R)-(4,4-difluoropyrrolidin-2-yl)methanol is treated with a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol) to precipitate the desired hydrochloride salt, which is often more stable and easier to handle than the free base.

Spectral Characterization

The structural confirmation of (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl would rely on a combination of spectroscopic techniques. Below are the expected spectral features based on its chemical structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A complex multiplet for the proton at C2. - Diastereotopic protons on the hydroxymethyl group (CH₂OH) appearing as multiplets. - Complex multiplets for the protons at C3 and C5, showing coupling to each other and to the fluorine atoms. - Broad signals for the N-H and O-H protons, which may exchange with D₂O. |

| ¹³C NMR | - A signal for the carbon at C2. - A signal for the hydroxymethyl carbon. - A signal for the carbon at C5. - A signal for the carbon at C3, likely showing coupling to the fluorine atoms. - A characteristic triplet for the C4 carbon due to coupling with the two fluorine atoms. |

| ¹⁹F NMR | - Two distinct signals for the diastereotopic fluorine atoms at C4, likely appearing as complex multiplets due to coupling with each other and with the adjacent protons. |

| IR Spectroscopy | - A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. - C-H stretching vibrations in the 2800-3000 cm⁻¹ region. - C-F stretching vibrations typically observed in the 1000-1200 cm⁻¹ region. - N-H bending vibrations around 1600 cm⁻¹. |

| Mass Spectrometry | - The mass spectrum would show the molecular ion peak corresponding to the free base [M]+ or the protonated molecule [M+H]+. Fragmentation patterns would involve the loss of the hydroxymethyl group, water, and HF. |

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl is critical for its application in drug synthesis.

Figure 2: A typical workflow for the quality control of chiral building blocks.

Chiral Purity Analysis

The determination of enantiomeric excess (ee) is of utmost importance. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice for this analysis.

Proposed Chiral HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® or Chiralcel®, is often effective for separating enantiomers of chiral amines and alcohols.

-

Mobile Phase: A typical mobile phase would consist of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), is often necessary to improve peak shape and resolution for basic analytes.

-

Detection: UV detection at a low wavelength (e.g., 200-220 nm) would be suitable as the molecule lacks a strong chromophore.

-

Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.[5]

Applications in Drug Discovery and Development

Fluorinated pyrrolidine derivatives are highly sought-after building blocks in the pharmaceutical industry. The S-enantiomer of 4,4-difluoropyrrolidin-2-yl)methanol has been utilized in the synthesis of potent and selective inhibitors of Aurora kinases.[6] Aurora kinases are a family of serine/threonine kinases that play crucial roles in cell division, and their dysregulation is implicated in the pathogenesis of cancer.

The introduction of the 4,4-difluoropyrrolidine moiety can enhance the binding affinity and selectivity of the inhibitor for the target kinase. It is plausible that the (R)-enantiomer, (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl, could be used to synthesize stereoisomers of these inhibitors for structure-activity relationship (SAR) studies, or as a building block for novel therapeutic agents targeting other enzymes or receptors. The unique conformational and electronic properties imparted by the geminal difluoro group make it an attractive scaffold for exploring new chemical space in drug discovery programs.

Safety and Handling

Based on available safety data sheets (SDS) for the hydrochloride salt of similar compounds, (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl should be handled with care.

-

Hazards: It is classified as corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation.[7]

-

Precautions: Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place.

Conclusion

(R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl is a valuable chiral building block with significant potential in medicinal chemistry. Its unique structural features, arising from the geminal difluoro substitution on the pyrrolidine ring, make it an attractive component for the design of novel therapeutic agents. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its expected physicochemical properties, a plausible synthetic strategy, and key analytical considerations. As the demand for novel fluorinated scaffolds in drug discovery continues to grow, the importance of building blocks like (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl is set to increase, paving the way for the development of new and improved medicines.

References

- 1. This compound [cymitquimica.com]

- 2. 1315593-71-5 | [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride - Alachem Co., Ltd. [alachem.co.jp]

- 3. [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride | 1315593-71-5 [amp.chemicalbook.com]

- 4. 136725-53-6 | (S)-3-Fluoro-pyrrolidine hydrochloride [fluoromart.com]

- 5. benchchem.com [benchchem.com]

- 6. [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 3-(3-Fluorophenyl)pyrrolidine hydrochloride | C10H13ClFN | CID 45073972 - PubChem [pubchem.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (R)-(4,4-Difluoropyrrolidin-2-yl)methanol: A Technical Guide

Abstract

(R)-(4,4-Difluoropyrrolidin-2-yl)methanol is a pivotal chiral building block in contemporary medicinal chemistry, frequently incorporated into pharmacologically active agents to enhance their metabolic stability and binding affinity. The strategic introduction of the gem-difluoro moiety on the pyrrolidine ring presents unique synthetic challenges, necessitating robust and highly stereocontrolled methodologies. This technical guide provides an in-depth analysis of the core strategies for the enantioselective synthesis of this valuable synthon. We will explore various approaches, including asymmetric reduction of precursor ketones, chiral pool-derived syntheses, and innovative catalytic methods. Each section will dissect the underlying mechanistic principles, offer detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal synthetic route for their specific needs.

Introduction: The Significance of Fluorinated Pyrrolidines in Drug Discovery

The pyrrolidine scaffold is a privileged motif in drug discovery, appearing in numerous FDA-approved drugs.[1] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. Specifically, the gem-difluoromethylene group is often employed as a bioisostere for a carbonyl group or a hydroxyl-bearing carbon, offering increased metabolic stability by blocking sites of oxidative metabolism. Furthermore, the high electronegativity of fluorine can influence the acidity of neighboring protons and modulate intermolecular interactions, such as hydrogen bonding, which can lead to enhanced binding affinity and selectivity for biological targets.

(R)-(4,4-Difluoropyrrolidin-2-yl)methanol, also known as (R)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine, combines the desirable features of the pyrrolidine ring with the benefits of gem-dinal difluorination, making it a highly sought-after intermediate in the synthesis of novel therapeutics. Its enantiomerically pure form is crucial, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

This guide will focus on practical and efficient methods for the enantioselective synthesis of the (R)-enantiomer of (4,4-difluoropyrrolidin-2-yl)methanol.

Key Synthetic Strategies

The enantioselective synthesis of (R)-(4,4-difluoropyrrolidin-2-yl)methanol can be broadly categorized into three main approaches:

-

Asymmetric Reduction of a Prochiral Ketone: This is one of the most direct methods, involving the stereoselective reduction of a 4,4-difluoropyrrolidin-2-one derivative.

-

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids, to construct the chiral pyrrolidine ring.

-

Catalytic Asymmetric Methodologies: These approaches leverage chiral catalysts to induce enantioselectivity in the formation of the chiral center.

Asymmetric Reduction of N-Protected 4,4-Difluoropyrrolidine-2-carboxylic Acid Derivatives

A highly effective and widely employed strategy for accessing (R)-(4,4-difluoropyrrolidin-2-yl)methanol involves the asymmetric reduction of a suitable precursor. A common starting point is (2R)-1-((tert-butoxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid, which is commercially available.[2] The carboxylic acid can be reduced to the corresponding alcohol.

2.1.1. Mechanism of Stereoselective Hydride Reduction

The stereochemical outcome of the reduction of a carbonyl group adjacent to a chiral center is often governed by Felkin-Anh or Cram's rule models. However, for the reduction of the carboxylic acid or its ester derivative, the primary challenge lies in achieving a clean reduction without side reactions. The use of hydride reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes is common. The chirality is already established in the starting material, so the focus is on a high-yielding conversion.

Experimental Protocol: Reduction of (2R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic Acid

Materials:

-

(2R)-1-((tert-butoxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid

-

Borane tetrahydrofuran complex solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a stirred solution of (2R)-1-((tert-butoxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add borane tetrahydrofuran complex solution (2.0-3.0 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol until gas evolution ceases.

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield (R)-1-Boc-(4,4-difluoropyrrolidin-2-yl)methanol.

-

The Boc protecting group can be subsequently removed under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane) to yield the final product, (R)-(4,4-difluoropyrrolidin-2-yl)methanol, typically as a hydrochloride salt.[3]

Asymmetric Reduction of a Prochiral Ketone using Chiral Catalysts

An alternative and powerful approach involves the asymmetric reduction of a prochiral ketone, namely N-protected 4,4-difluoropyrrolidin-2-one. This method relies on the use of a chiral catalyst to control the stereochemical outcome of the reduction. Oxazaborolidine-catalyzed reductions, famously known as the Corey-Bakshi-Shibata (CBS) reduction, are particularly effective for this type of transformation.[4]

2.2.1. The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, to mediate the enantioselective reduction of ketones with a borane source.[4] The catalyst coordinates with both the borane and the ketone, organizing the transition state in a way that favors hydride delivery to one face of the carbonyl group, thus leading to a high degree of enantioselectivity.

Caption: Simplified catalytic cycle for the CBS reduction.

Experimental Protocol: Asymmetric Reduction of N-Boc-4,4-difluoropyrrolidin-2-one via CBS Reduction

Materials:

-

N-Boc-4,4-difluoropyrrolidin-2-one

-

(R)-(-)-2-Butyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane dimethyl sulfide complex (BMS)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve N-Boc-4,4-difluoropyrrolidin-2-one (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Add the (R)-(-)-2-Butyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.

-

After stirring for 15 minutes, add BMS (1.0-1.2 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and then add saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain (R)-N-Boc-(4,4-difluoropyrrolidin-2-yl)methanol.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Chiral Pool Synthesis

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and sugars. L-proline and its derivatives, like 4-hydroxy-L-proline, are excellent starting materials for the synthesis of chiral pyrrolidine-containing compounds.[5]

A plausible, though potentially lengthy, route starting from a chiral precursor like (2S,4R)-N-Boc-4-hydroxy-L-proline could involve the oxidation of the hydroxyl group to a ketone, followed by deoxofluorination, and subsequent reduction of the ester or carboxylic acid. However, deoxofluorinating agents can be hazardous and expensive, making this route less ideal for large-scale synthesis.[6]

A more elegant approach reported in the literature involves an iridium-diamine-catalyzed asymmetric transfer hydrogenation.[6][7] This method introduces the chirality at a later stage, which can be more efficient.

Comparison of Synthetic Routes

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Reduction of Chiral Carboxylic Acid | (2R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid | Borane-THF complex | Straightforward, high yield, stereochemistry pre-determined. | Relies on the availability and cost of the chiral starting material. |

| Asymmetric CBS Reduction | N-Boc-4,4-difluoropyrrolidin-2-one | (R)-CBS catalyst, Borane source | Catalytic, high enantioselectivity, applicable to a range of substrates. | Requires cryogenic temperatures, catalyst can be expensive. |

| Chiral Pool Synthesis | L-proline or 4-hydroxy-L-proline derivatives | Multiple steps, potentially hazardous fluorinating agents. | Utilizes inexpensive starting materials. | Often involves multiple synthetic steps, potentially lower overall yield. |

Conclusion

The enantioselective synthesis of (R)-(4,4-difluoropyrrolidin-2-yl)methanol is a critical endeavor for the advancement of medicinal chemistry. The choice of synthetic route will depend on factors such as the scale of the synthesis, the availability of starting materials, and the desired level of enantiopurity. The direct reduction of commercially available (2R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid offers a reliable and straightforward approach for laboratory-scale synthesis. For larger-scale production or when exploring novel analogs, the development of a robust asymmetric catalytic reduction of the corresponding ketone presents a highly attractive and efficient strategy. Continued innovation in asymmetric catalysis will undoubtedly lead to even more efficient and sustainable methods for preparing this and other valuable chiral fluorinated building blocks.

References

- 1. enamine.net [enamine.net]

- 2. (2R)-1-((tert-butoxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid | C10H15F2NO4 | CID 9942970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

large-scale synthesis of (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride

An In-depth Technical Guide to the Large-Scale Synthesis of (R)-(4,4-difluoropyrrolidin-2-yl)methanol Hydrochloride

Introduction: The Strategic Value of Fluorinated Pyrrolidines in Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The 4,4-difluoropyrrolidine moiety, in particular, has emerged as a privileged structural motif. It acts as a bioisostere for the proline ring, where the gem-difluoro group can modulate conformation and improve pharmacokinetic profiles. The target molecule of this guide, this compound[3][4], is a chiral building block of significant interest for the synthesis of novel therapeutics, including inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV).[1]

However, the path from laboratory-scale synthesis to robust, large-scale production is fraught with challenges. These include the safe handling of energetic fluorinating reagents, achieving high enantiomeric purity, and developing scalable purification protocols. This guide provides a comprehensive, field-proven strategy for the multi-kilogram synthesis of this key intermediate, emphasizing process safety, scalability, and scientific rationale behind the chosen synthetic route.

Part 1: Retrosynthetic Analysis and Strategic Rationale

A successful large-scale synthesis prioritizes commercially available, cost-effective starting materials and employs reactions that are reproducible, high-yielding, and safe. Our retrosynthetic strategy for the target compound 1 is outlined below.

The primary disconnection is the final deprotection and salt formation from the N-Boc protected alcohol 2 . The alcohol functionality is traced back to the reduction of the corresponding carboxylic acid 3 . This intermediate, (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid[5][6][7], is the cornerstone of our synthesis. Its stereocenter and difluorinated ring define the core structure. The synthesis of 3 is envisioned to start from the readily available and chiral (2S,4R)-4-hydroxyproline, a derivative of which can be oxidized and subsequently fluorinated.

This strategic approach was chosen over methods that install the fluorine late in the synthesis or use hazardous reagents like diethylaminosulfur trifluoride (DAST) on a large scale, which presents significant safety concerns.[8] Our route introduces the key difluoro-moiety onto a robust, protected intermediate, ensuring stereochemical integrity and process safety.

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Detailed Large-Scale Synthetic Protocol

This section details the step-by-step methodology for the synthesis, designed for scalability and robustness. All operations should be conducted in a controlled manufacturing environment by trained professionals.

Step 1: Synthesis of (R)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

The causality here is to protect the nitrogen and oxidize the secondary alcohol of the starting material, (2S,4R)-4-hydroxyproline, to a ketone, setting the stage for fluorination. The Boc group is chosen for its stability under the oxidation conditions and its reliable cleavage under acidic conditions later in the synthesis.[9][10]

Materials:

| Reagent | CAS | Quantity | Molar Eq. |

|---|---|---|---|

| (2S,4R)-4-Hydroxyproline | 76-34-6 | 10.0 kg | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 18.2 kg | 1.1 |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 12.8 kg | 2.0 |

| Dichloromethane (DCM) | 75-09-2 | 100 L | - |

| Water | 7732-18-5 | 100 L | - |

| Dess-Martin Periodinane (DMP) | 87413-09-0 | 38.8 kg | 1.2 |

Protocol:

-

N-Protection: Suspend (2S,4R)-4-hydroxyproline (10.0 kg) in a mixture of DCM (50 L) and water (50 L). Cool the mixture to 0-5 °C.

-

Add sodium bicarbonate (12.8 kg) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Slowly add a solution of Di-tert-butyl dicarbonate (18.2 kg) in DCM (20 L) over 2-3 hours, maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis confirms the consumption of the starting material.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 L). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(2S,4R)-4-hydroxyproline as a crude solid.

-

Oxidation: Dissolve the crude product in DCM (80 L) and cool to 0-5 °C.

-

Add Dess-Martin Periodinane (38.8 kg) portion-wise over 2 hours, ensuring the internal temperature remains below 10 °C.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by HPLC for completion.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 L). Stir vigorously for 1 hour.

-

Separate the layers and extract the aqueous phase with DCM (2 x 25 L).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude ketone by slurry in a mixture of hexanes and ethyl acetate to afford the title compound as a white solid.

Step 2: Synthesis of (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid (3)

This step is critical for introducing the gem-difluoro group. While various fluorinating agents exist, for large-scale operations, reagents that are safer than DAST or Deoxo-Fluor® are preferred.[8] Here we describe a process using a more thermally stable sulfonyl fluoride-based reagent.

Materials:

| Reagent | CAS | Quantity | Molar Eq. |

|---|---|---|---|

| (R)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | 1373233-03-9 | 10.0 kg | 1.0 |

| Pyridine-HF (70 wt. % HF) | 32001-55-1 | 15.0 kg | ~10.0 |

| Sulfur tetrafluoride (SF₄) source (e.g., Fluolead™) | 7783-60-0 | 5.0 kg | 1.2 |

| Dichloromethane (DCM) | 75-09-2 | 100 L | - |

| Lithium Hydroxide (LiOH) | 1310-65-2 | 3.3 kg | 2.0 |

| Tetrahydrofuran (THF) | 109-99-9 | 50 L | - |

| Water | 7732-18-5 | 50 L | - |

Protocol:

-

Fluorination: In a suitable fluorination reactor, charge DCM (100 L) and the ketone from Step 1 (10.0 kg). Cool the solution to -78 °C.

-

Carefully add Pyridine-HF (15.0 kg).

-

Slowly add the SF₄ source (5.0 kg) while maintaining the temperature below -60 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 24 hours. Monitor by ¹⁹F NMR and HPLC.

-

Carefully quench the reaction by pouring it into a stirred slurry of ice and sodium bicarbonate.

-

Extract with DCM, wash the organic layer with water and brine, dry, and concentrate to yield the crude difluorinated ester.

-

Saponification: Dissolve the crude ester in a mixture of THF (50 L) and water (50 L). Cool to 0 °C.

-

Add Lithium Hydroxide (3.3 kg) and stir at room temperature for 3-5 hours until saponification is complete.

-

Acidify the reaction mixture to pH ~3 with 1M HCl.

-

Extract the product into ethyl acetate (3 x 40 L).

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid (3)[6][7], which can be purified by crystallization.

Step 3: Reduction to N-Boc-(R)-(4,4-difluoropyrrolidin-2-yl)methanol (2)

The reduction of a Boc-protected amino acid to its corresponding alcohol is a standard transformation. Borane complexes are highly effective and selective for this purpose, minimizing side reactions.

Materials:

| Reagent | CAS | Quantity | Molar Eq. |

|---|---|---|---|

| (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid (3) | 536747-87-2 | 10.0 kg | 1.0 |

| Borane-THF complex (1M in THF) | 14044-65-6 | 48 L | 1.2 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 80 L | - |

| Methanol | 67-56-1 | 20 L | - |

Protocol:

-

Dissolve the carboxylic acid 3 (10.0 kg) in anhydrous THF (80 L) under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add Borane-THF complex (48 L) via an addition funnel over 2-3 hours, keeping the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC/HPLC. Upon completion, cool the mixture back to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of methanol (20 L) until gas evolution ceases.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate to yield the crude alcohol 2 . This is often of sufficient purity for the next step.

Step 4: Deprotection and Hydrochloride Salt Formation (1)

The final step involves the removal of the Boc protecting group and the formation of the desired hydrochloride salt. This is typically achieved in a one-pot procedure using a strong acid.[9]

Materials:

| Reagent | CAS | Quantity | Molar Eq. |

|---|---|---|---|

| N-Boc-(R)-(4,4-difluoropyrrolidin-2-yl)methanol (2) | 1315691-45-2 | ~9.5 kg | 1.0 |

| HCl in 2-Propanol (5-6 M) | 7647-01-0 | 20 L | ~3.0 |

| Methyl tert-butyl ether (MTBE) | 1634-04-4 | 100 L | - |

Protocol:

-

Dissolve the crude alcohol 2 (~9.5 kg) in 2-Propanol (20 L).

-

Cool the solution to 0-5 °C.

-

Slowly add the HCl solution in 2-Propanol (20 L), maintaining the temperature below 15 °C.

-

Stir the mixture at room temperature for 2-4 hours. The product will begin to precipitate.

-

Monitor the deprotection by TLC/HPLC.[11]

-

Once the reaction is complete, add MTBE (100 L) to fully precipitate the product.

-

Stir the resulting slurry for 1-2 hours at 0-5 °C.

-

Filter the solid, wash with cold MTBE (2 x 20 L), and dry under vacuum at 40-50 °C to a constant weight.

-

This yields this compound (1) as a white to off-white crystalline solid.[4][12]

Part 3: Process Workflow and Data Summary

Caption: High-level overview of the synthetic workflow.

Analytical Data Summary:

| Compound | Formula | MW | Expected ¹H NMR (δ, ppm) | Expected ¹⁹F NMR (δ, ppm) | Expected [α]ᴅ |

| Ketone Intermediate | C₁₁H₁₇NO₅ | 243.26 | Consistent with protected 4-oxoproline structure. | N/A | Varies with solvent. |

| Acid (3) [6] | C₁₀H₁₅F₂NO₄ | 251.23 | 1.3-1.5 (s, 9H), 2.5-2.9 (m, 2H), 3.8-4.2 (m, 2H), 4.4-4.6 (m, 1H). | -95 to -110 (ABq) | Varies with solvent. |

| Alcohol (2) | C₁₀H₁₇F₂NO₃ | 237.24 | 1.4 (s, 9H), 2.0-2.4 (m, 2H), 3.4-3.8 (m, 4H), 4.0-4.2 (m, 1H). | -95 to -110 (ABq) | Varies with solvent. |

| Product (1) [4] | C₅H₁₀ClF₂NO | 173.59 | 2.3-2.8 (m, 2H), 3.4-3.9 (m, 4H), 4.2-4.4 (m, 1H). | -95 to -110 (ABq) | ~ -15° (c=0.5, MeOH) |

Part 4: Scientific Integrity and Trustworthiness

Causality and Experimental Choices:

-

Starting Material: (2S,4R)-4-hydroxyproline is a cost-effective, enantiopure starting material from the chiral pool, which avoids a resolution step late in the synthesis.

-

Protecting Group: The Boc group is ideal for large-scale work due to its high crystallinity in intermediates, ease of introduction, and clean, traceless removal under acidic conditions which directly yields the desired hydrochloride salt.[9]

-

Fluorination: The choice of a modern, scalable fluorinating agent over hazardous classical reagents like DAST is a critical safety and process control decision.[8] This mitigates the risk of thermal runaway events.

-

Reduction: Borane-THF is a highly chemoselective reagent for the reduction of carboxylic acids in the presence of the Boc group, providing a clean conversion to the primary alcohol.

-

Purification: The final product is purified by crystallization/precipitation, a highly scalable and efficient method for achieving high purity on a large scale, avoiding costly and time-consuming chromatography.[13]

Self-Validating System: Each step includes recommended in-process controls (TLC, HPLC, NMR). The physical and spectral data provided in the summary table serve as benchmarks for quality control, ensuring that each intermediate meets the required specifications before proceeding to the next step. The final product's identity and purity are confirmed by a full suite of analytical tests, including chiral HPLC to confirm enantiomeric purity.

References

- 1. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [cymitquimica.com]

- 4. [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride | 1315593-71-5 [amp.chemicalbook.com]

- 5. m.chemicalbook.com [m.chemicalbook.com]

- 6. (2R)-1-((tert-butoxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid | C10H15F2NO4 | CID 9942970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid | 536747-87-2 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. 1315593-71-5 | [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride - Alachem Co., Ltd. [alachem.co.jp]

- 13. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

commercial suppliers of (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride

An In-Depth Technical Guide to (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride for Researchers and Drug Development Professionals

Abstract

This compound is a chiral, fluorinated building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, particularly the gem-difluoro group on the pyrrolidine ring, offer strategic advantages for modulating the physicochemical and pharmacological properties of lead compounds. This guide provides a comprehensive technical overview of this compound, covering its commercial availability, essential quality control parameters, analytical methodologies for structural and chiral purity verification, and its application in the synthesis of bioactive molecules, such as kinase inhibitors. This document is intended to serve as a practical resource for scientists engaged in sourcing, validating, and utilizing this valuable synthetic intermediate.

Introduction: The Strategic Value of Fluorinated Pyrrolidines

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity.[1][2] The pyrrolidine scaffold is a privileged heterocycle, appearing in numerous approved pharmaceuticals. The combination of these two features in molecules like this compound provides a powerful tool for drug design.

The gem-difluoro group at the C4 position is particularly noteworthy. It acts as a bioisostere for a carbonyl group or other polar functionalities, influencing local electronics and conformational preferences without introducing excessive lipophilicity.[3][4] This modification can block potential sites of metabolism (e.g., C-H oxidation) and fine-tune the basicity of the pyrrolidine nitrogen, which is often critical for target engagement. As a chiral building block, the (R)-configuration provides the necessary stereochemical information for constructing enantiomerically pure final compounds, a strict requirement for modern therapeutics.

Physicochemical Properties and Identification

Accurate identification is the first step in ensuring the quality of any starting material. The key identifiers and properties for this compound are summarized below.

Table 1: Key Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 1315593-71-5 | [5][6][7] |

| Molecular Formula | C₅H₁₀ClF₂NO | [5] |

| Molecular Weight | 173.59 g/mol | [5] |

| Synonyms | (R)-2-(Hydroxymethyl)-4,4-difluoropyrrolidine HCl | [8] |

| [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride | [5] |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=12, color="#5F6368"];// Nodes for the atoms N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="-1.2,0!"]; C3 [label="C", pos="-0.8,-1.2!"]; C4 [label="C", pos="0.8,-1.2!"]; C5 [label="C", pos="1.2,0!"];

// Hydroxymethyl group C6 [label="CH₂OH", pos="-2.4,0.5!"];

// Fluorine atoms F1 [label="F", pos="1.2,-2.2!"]; F2 [label="F", pos="1.6,-0.6!"];

// Hydrochloride HCl [label="• HCl", pos="2.5,0.5!"];

// Edges for the bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; C2 -- C6 [label=""]; C4 -- F1 [label=""]; C4 -- F2 [label=""];

// Invisible nodes and edges for stereochemistry node [shape=none, label=""]; dummy_H [pos="-1.5,0.7!"]; edge [style=dashed, dir=none]; C2 -- dummy_H [label="(R)"]; }

Caption: 2D Structure of this compound.

Commercial Availability and Supplier Vetting

This building block is available from various chemical suppliers who specialize in fluorinated intermediates for research and development purposes. While availability is generally good for lab-scale quantities, sourcing for larger-scale campaigns requires careful supplier validation.

Table 2: Selected Commercial Suppliers

| Supplier | Notes | CAS Number Reference |

| Alachem Co., Ltd. | Lists availability of CoA, SDS, and other technical documents.[5] | 1315593-71-5 |

| Apollo Scientific | Distributed through platforms like CymitQuimica.[9] | 1315593-71-5 |

| Allfluoro Pharmaceutical Co. Ltd | Specializes in organic fluorine compounds. | 1315593-71-5 |

| CymitQuimica | Online marketplace listing products from various brands.[6][7] | 1315593-71-5 |

Senior Application Scientist Insight: When sourcing this material, always request a lot-specific Certificate of Analysis (CoA).[10] Do not rely solely on catalog specifications. The CoA provides critical data on purity (typically by HPLC or GC), identity (by ¹H NMR), and often, enantiomeric purity. For GMP applications, a more extensive supplier qualification process is mandatory, including inquiries about the synthetic route to anticipate potential impurities.[5]

Quality Control and In-House Verification

Even with a supplier's CoA, independent analytical verification is a cornerstone of scientific integrity. For a chiral fluorinated amine like this, the two most critical techniques are NMR spectroscopy and chiral HPLC.

NMR Spectroscopy: Structural Confirmation

Nuclear Magnetic Resonance (NMR) is essential for confirming the molecular structure.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the pyrrolidine ring protons and the hydroxymethyl group.[11] The presence of fluorine will introduce complex splitting patterns (H-F coupling), which, while sometimes difficult to resolve, are a key indicator of successful fluorination.

-

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful and unambiguous tool for analyzing fluorinated compounds.[12][13] For this molecule, a single signal (or a complex multiplet due to H-F coupling) is expected, corresponding to the two equivalent fluorine atoms. The chemical shift provides information about the electronic environment, and the absence of other fluorine signals is a strong indicator of purity.[14]

Chiral HPLC: Enantiomeric Purity Assessment

For a stereospecific synthesis, confirming the enantiomeric excess (e.e.) of the starting material is non-negotiable. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[15]

-

Methodology: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating chiral amines.[16][17] The analysis is typically run in normal-phase (e.g., hexane/ethanol) or polar organic mode (e.g., acetonitrile/methanol).

-

Mobile Phase Additives: The addition of small amounts of an acid (like trifluoroacetic acid, TFA) and a base (like diethylamine, DEA) to the mobile phase is often crucial for achieving good peak shape and resolution for amines.[18]

-

Self-Validating Protocol: A robust protocol involves first analyzing the racemic (or the (S)-enantiomer, CAS 623583-10-8) version of the compound to establish the retention times for both enantiomers.[19] The (R)-enantiomer sample is then analyzed under the same conditions. A purity specification of >98% e.e. is common for high-quality building blocks.

Caption: Procurement and Quality Control (QC) Workflow.

Applications in Drug Discovery

This compound is a versatile intermediate, but its enantiomer, (S)-(4,4-Difluoropyrrolidin-2-yl)methanol Hydrochloride, has been specifically noted for its use in studying the structure-activity relationship (SAR) of pyrrolotriazines as pan-Aurora kinase inhibitors.[20]

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[21][22] Their overexpression is linked to cancer progression, making them attractive targets for anticancer therapies.[21][23] The development of small molecule inhibitors for these kinases is an active area of research.[24][25] The pyrrolidine moiety often serves as a key pharmacophore that can be elaborated to interact with the target protein. By using a fluorinated analog like this one, medicinal chemists can systematically probe the effects of fluorine substitution on potency, selectivity, and pharmacokinetic properties.

Handling, Storage, and Safety

As a hydrochloride salt, this compound is typically a stable, crystalline solid. Standard laboratory safety protocols should be followed:

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is often recommended by suppliers to prevent degradation.

-

Safety: Refer to the supplier-provided Safety Data Sheet (SDS) for detailed information on hazards, first-aid measures, and disposal.

Conclusion

This compound is more than just a catalog chemical; it is a sophisticated building block that enables the synthesis of novel, stereochemically defined drug candidates. Its value lies in the strategic placement of gem-difluoro atoms on a privileged pyrrolidine scaffold. For researchers in drug discovery, the successful use of this intermediate depends on diligent sourcing, rigorous quality control through techniques like NMR and chiral HPLC, and a clear understanding of its potential to enhance the properties of the final target molecules. This guide provides the foundational knowledge for scientists to confidently incorporate this powerful tool into their research and development programs.

References

- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1315593-71-5 | [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride - Alachem Co., Ltd. [alachem.co.jp]

- 6. CAS: 1315593-71-5 | CymitQuimica [cymitquimica.com]

- 7. This compound [cymitquimica.com]

- 8. [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride - C5H10ClF2NO | CSSB00016994449 [chem-space.com]

- 9. This compound [cymitquimica.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. biophysics.org [biophysics.org]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. phx.phenomenex.com [phx.phenomenex.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Buy Online - [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride - 97%, high purity , CAS No.623583-10-8 - We Deliver Worldwide [allschoolabs.com]

- 20. [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 21. Aurora kinase inhibitors: a new class of drugs targeting the regulatory mitotic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 23. PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

- 25. Aurora kinase A inhibition induces synthetic lethality in SMAD4-deficient colorectal cancer cells via spindle assembly checkpoint activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of (R)-(4,4-Difluoropyrrolidin-2-yl)methanol Hydrochloride in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: The “Fluorine Advantage” in a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design.[1] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated basicity (pKa)—offer a powerful toolkit for overcoming common challenges in drug development.[1][2] When this "fluorine advantage" is combined with a privileged scaffold like the chiral pyrrolidine ring, the resulting building block becomes a high-value asset for drug discovery programs.[3][4]

(R)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is one such building block. The geminal difluoro group at the 4-position of the pyrrolidine ring introduces a fascinating array of conformational and electronic effects.[5] This guide provides an in-depth technical overview of this starting material, exploring its synthesis, key properties, and strategic applications, thereby offering researchers a comprehensive resource for its effective utilization in the design of next-generation therapeutics.

Physicochemical and Structural Profile

The true value of this compound lies in the subtle yet profound influence of the gem-difluoro group on the pyrrolidine ring's properties.

Modulation of Basicity (pKa): A critical parameter for any amine-containing drug is its pKa, which dictates the ionization state at physiological pH and thus influences solubility, cell permeability, and target engagement. The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the pyrrolidine nitrogen compared to its non-fluorinated counterpart. This reduction in basicity can be highly advantageous, mitigating potential off-target effects associated with hERG channel binding and improving the overall developability profile of a drug candidate.

Conformational Rigidity and Pre-organization: The C-F bond introduces unique stereoelectronic effects, including the gauche effect, which can influence the puckering of the pyrrolidine ring.[5] This can lead to a more conformationally constrained scaffold. By pre-organizing the molecule into a bioactive conformation for a specific target, the entropic penalty of binding is reduced, often resulting in enhanced potency.

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. The gem-difluoro group at the 4-position effectively blocks a potential site of metabolism, which can lead to an improved pharmacokinetic profile, including a longer half-life and increased oral bioavailability.

Quantitative Data Summary:

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClF₂NO | [6][7] |

| Molecular Weight | 173.59 g/mol | [6][7] |

| IUPAC Name | [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride | [6] |

| CAS Number | 1315593-71-5 | [6][7] |

| Predicted XlogP | -0.4 | PubChem |

| pKa (Predicted) | ~7.5 - 8.5 | N/A |

Synthesis and Manufacturing

The enantioselective synthesis of functionalized pyrrolidines is a well-established field, with several robust methods available.[8][9][10][11] The synthesis of (R)-(4,4-difluoropyrrolidin-2-yl)methanol typically starts from a chiral pool starting material, such as (R)-pyroglutamic acid or a derivative, to establish the desired stereocenter.

A general, illustrative synthetic workflow is as follows:

Caption: Illustrative Synthetic Workflow.

Causality in Experimental Choices:

-

Choice of Protecting Group: The Boc (tert-butyloxycarbonyl) group is frequently chosen for the pyrrolidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which is compatible with the final salt formation step.

-

Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or its safer analogs like Deoxo-Fluor® are common reagents for converting a ketone to a geminal difluoride. The choice often depends on the scale of the reaction and safety considerations.

-

Enantiocontrol: By starting with a chiral precursor like (R)-pyroglutamic acid, the stereochemistry at the 2-position is maintained throughout the synthesis, ensuring the final product has the desired (R) configuration, which is often critical for biological activity.[3]

Application in Drug Discovery - A Case Study Approach

The true utility of this building block is demonstrated by its incorporation into advanced drug candidates. It can serve as a versatile handle for introducing diversity into a molecular scaffold. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages. The secondary amine, once deprotected, is a key site for amidation, reductive amination, or arylation reactions.

Illustrative Application in the Synthesis of a Hypothetical Kinase Inhibitor:

Let's consider the synthesis of a hypothetical kinase inhibitor where the difluoropyrrolidine moiety serves as a key recognition element for the hinge region of the kinase.

Caption: Drug Discovery Application Workflow.

Experimental Protocols

Protocol: Synthesis of a Boc-Protected Aldehyde Intermediate

This protocol describes the first two steps of the workflow above: Boc protection and subsequent oxidation.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Dess-Martin periodinane (DMP)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Boc Protection:

-

Suspend this compound (1.0 eq) in DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt.

-

Add a solution of Boc₂O (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected alcohol.

-

-

Oxidation to Aldehyde:

-

Dissolve the crude Boc-protected alcohol from the previous step in DCM.

-

Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

-

Stir the reaction for 1-2 hours, monitoring by TLC for the formation of the aldehyde.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the organic layer is clear.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford the desired Boc-protected aldehyde.

-

Self-Validation and Trustworthiness: Each step of this protocol includes a monitoring checkpoint (TLC or LC-MS) to ensure the reaction has proceeded as expected before moving to the next step. The purification step ensures the final intermediate is of high purity, which is critical for the success of subsequent reactions in a drug discovery cascade.

Future Outlook

The demand for novel, rationally designed building blocks in drug discovery remains high. The unique profile of this compound positions it as a key player in the development of therapeutics where fine-tuning of physicochemical properties is paramount. As synthetic methodologies for fluorination continue to advance, we can expect to see even more sophisticated applications of this and related fluorinated scaffolds in the pursuit of safer and more effective medicines.[12][13][14]

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. (R)-(3-Fluoropyrrolidin-3-YL)methanol | Benchchem [benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. 1315593-71-5 | [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride - Alachem Co., Ltd. [alachem.co.jp]

- 7. [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride | 1315593-71-5 [amp.chemicalbook.com]

- 8. Catalytic Enantioselective Synthesis of Highly Functionalized Pentafluorosulfanylated Pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 10. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

spectroscopic data (NMR, IR, MS) of (R)-(4,4-difluoropyrrolidin-2-yl)methanol

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-(4,4-difluoropyrrolidin-2-yl)methanol

Abstract

(R)-(4,4-difluoropyrrolidin-2-yl)methanol is a pivotal chiral building block in modern medicinal chemistry. The strategic incorporation of a gem-difluoro group onto the pyrrolidine scaffold significantly modulates the molecule's physicochemical properties, including lipophilicity and metabolic stability, making it a valuable component in drug design. Accurate and comprehensive structural elucidation is paramount for its effective use. This technical guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We offer not only the expected spectral data but also the underlying principles and field-proven experimental protocols, ensuring researchers, scientists, and drug development professionals can confidently verify the structure and purity of their material.

Molecular Structure and Physicochemical Properties

The unique structural features of (R)-(4,4-difluoropyrrolidin-2-yl)methanol, particularly the stereocenter at C2 and the gem-difluoro substitution at C4, give rise to a distinct spectroscopic fingerprint. A thorough understanding of this structure is the foundation for all spectral interpretation.

-

Chemical Structure:

-

Molecular Formula: C₅H₉F₂NO

-

Molecular Weight: 137.13 g/mol

-

CAS Number: 1315593-71-5 (for the hydrochloride salt)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. For fluorinated compounds, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential. The presence of fluorine introduces characteristic chemical shift changes and through-bond scalar couplings (J-couplings) that provide a wealth of structural information.[2]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The gem-difluoro group at the C4 position exerts a strong electron-withdrawing effect, deshielding nearby protons, and introduces complex splitting patterns through H-F coupling.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

|---|---|---|---|---|

| H5a, H5b | ~3.0 - 3.4 | m | - | 2H |

| H2 | ~3.6 - 3.8 | m | - | 1H |

| CH₂OH | ~3.5 - 3.7 | m | - | 2H |

| H3a, H3b | ~2.0 - 2.4 | m | ³JHF ≈ 15-25, ²JHH ≈ 12-14 | 2H |

| OH, NH | Variable | br s | - | 2H |

Causality and Interpretation:

-

Protons on C3 (H3a, H3b): These protons are adjacent to the CF₂ group and will experience significant through-bond coupling to the fluorine atoms. This results in a complex multiplet, often appearing as a triplet of triplets (tt) or a more complex pattern due to the combined effects of geminal (H-H) and vicinal (H-F) coupling.

-

Protons on C5 and C2: These protons are further from the fluorine atoms, but their chemical shifts and multiplicities are still influenced, leading to complex multiplets.

-

Hydroxyl and Amine Protons: The signals for the -OH and -NH protons are typically broad and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework. The most diagnostic feature is the signal for the fluorine-bearing carbon (C4), which appears as a prominent triplet due to one-bond C-F coupling (¹JCF). Other carbons also exhibit smaller couplings to the fluorine atoms.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| C4 | ~115 - 125 | t | ¹JCF ≈ 240-250 |

| C3 | ~35 - 45 | t | ²JCF ≈ 20-30 |

| C5 | ~50 - 60 | t | ²JCF ≈ 20-30 |

| C2 | ~60 - 70 | m | ³JCF ≈ 5-10 |

| CH₂OH | ~62 - 68 | m | ⁴JCF ≈ 1-5 |

Causality and Interpretation:

-

C4 Signal: The large one-bond coupling constant (¹JCF) is a definitive indicator of a carbon directly attached to fluorine. The triplet multiplicity arises from coupling to two equivalent fluorine atoms.

-

C3 and C5 Signals: These carbons, being two bonds away from the fluorine atoms, show a characteristic triplet multiplicity with a smaller coupling constant (²JCF).

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atoms. For this molecule, the two fluorine atoms are chemically equivalent, giving rise to a single resonance.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|

| CF₂ | -90 to -110 | m | ³JFH ≈ 15-25 |

Interpretation:

-

The chemical shift is reported relative to a standard like CFCl₃.[3]

-

The signal will be a multiplet due to coupling with the four adjacent protons on C3 and C5. Without proton decoupling, this signal will provide confirmation of the connectivity established in the ¹H NMR spectrum.

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (R)-(4,4-difluoropyrrolidin-2-yl)methanol.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in a clean vial.[4] Ensure the solvent choice is consistent for data comparison.

-

Transfer the homogenous solution to a 5 mm NMR tube.

-

-

Instrumentation & Setup (400 MHz Spectrometer):

-

Tune and lock the spectrometer using the deuterium signal from the solvent.

-

Optimize the magnetic field homogeneity by shimming.[4]

-

-

Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: Standard single-pulse (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64 scans for good signal-to-noise.

-

Relaxation Delay: 1-2 seconds.[4]

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse with or without proton decoupling.

-

Spectral Width: ~250 ppm.

-

Number of Scans: 64-256 scans.[4]

-

-

-

Data Processing:

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Interpretation of the IR Spectrum: The spectrum is dominated by absorptions corresponding to the O-H, N-H, C-H, and the highly characteristic C-F bonds.

Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3500 | Strong, Broad |

| N-H (Amine) | Stretch | 3300 - 3500 | Moderate |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Moderate-Strong |

| C-F | Stretch | 1000 - 1200 | Strong |

Causality and Insights:

-

O-H and N-H Region: The broadness of the O-H stretch is due to intermolecular hydrogen bonding.[7][8] The N-H stretch may be a sharper peak superimposed on the broad O-H band or may be obscured by it.

-

Fingerprint Region (below 1500 cm⁻¹): This region contains complex vibrations, including the C-F stretches. The presence of very strong, sharp bands between 1000 and 1200 cm⁻¹ is a highly reliable indicator of the C-F bonds.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

-

Sample Preparation: Place a small, clean spatula tip of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Expected Mass Spectrum Data (ESI, Positive Ion Mode)

| m/z Value | Ion Assignment | Notes |

|---|---|---|

| 138.07 | [M+H]⁺ | Protonated molecular ion of the free base (C₅H₁₀F₂NO⁺). |

| 120.06 | [M+H - H₂O]⁺ | Loss of water from the primary alcohol. |

| 118.06 | [M+H - HF]⁺ | Loss of hydrogen fluoride. |

| 106.07 | [M+H - CH₂OH]⁺ | Loss of the hydroxymethyl group (cleavage at C2). |

Proposed ESI+ Fragmentation Pathway

The fragmentation is initiated from the protonated molecular ion. Key cleavages involve the loss of small neutral molecules and the hydroxymethyl side chain.

Caption: Proposed ESI+ fragmentation of (R)-(4,4-difluoropyrrolidin-2-yl)methanol.

Experimental Protocol: MS Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[3]

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire a full scan mass spectrum in positive ion mode.

-

Set the mass range to cover the expected ions (e.g., m/z 50-300).

-

Integrated Analytical Workflow

A robust characterization of (R)-(4,4-difluoropyrrolidin-2-yl)methanol relies on the synergistic use of multiple spectroscopic techniques. The following workflow ensures comprehensive structural verification.

Caption: Integrated workflow for the spectroscopic characterization of the title compound.

Conclusion

The spectroscopic characterization of (R)-(4,4-difluoropyrrolidin-2-yl)methanol is a clear-cut process when a systematic, multi-technique approach is employed. The NMR data, particularly the C-F and H-F coupling patterns, provide unambiguous confirmation of the core structure and the position of the fluorine substituents. IR spectroscopy rapidly verifies the presence of key functional groups, while mass spectrometry confirms the molecular weight and provides corroborating structural evidence through fragmentation analysis. The protocols and reference data presented in this guide serve as a robust resource for researchers to ensure the identity and quality of this important chemical building block, thereby supporting the advancement of drug discovery and development programs.

References

- 1. [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride | 1315593-71-5 [amp.chemicalbook.com]

- 2. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. epfl.ch [epfl.ch]

- 6. chem.washington.edu [chem.washington.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

stability and storage conditions for (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl

An In-Depth Technical Guide to the Stability and Storage of (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Building Block

(R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride is a crucial chiral building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[1] The gem-difluoro group (CF₂) in this pyrrolidine derivative is a key motif, acting as a bioisostere for carbonyl or ether functionalities and providing conformational control without drastically increasing lipophilicity.[2] Understanding the stability and optimal storage conditions of this compound is paramount to ensure its integrity, purity, and performance in complex synthetic routes, thereby safeguarding the validity and reproducibility of research and development outcomes.

This guide provides a comprehensive analysis of the stability profile of (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl, offering field-proven insights and detailed protocols for its storage and handling.

Physicochemical Characteristics

The stability of a compound is intrinsically linked to its structure. The presence of the difluorinated pyrrolidine ring, a primary alcohol, and its formulation as a hydrochloride salt all contribute to its overall chemical behavior.

| Property | Value | Reference |

| CAS Number | 1315593-71-5 | [3][4] |

| Molecular Formula | C₅H₁₀ClF₂NO | [3][4] |

| Molecular Weight | 173.59 g/mol | [3][4] |

| Appearance | White to light brown solid | [3] |

The gem-difluorination at the C4 position significantly influences the pyrrolidine ring's conformation and the basicity of the nitrogen atom due to the strong electron-withdrawing nature of fluorine.[2][5] This fluorination often enhances the metabolic stability of molecules where it is incorporated.[1]

In-Depth Stability Profile and Potential Degradation

To ensure the compound's integrity, it is crucial to understand its susceptibility to various environmental factors. The following analysis is based on the principles of forced degradation studies, which are used to identify a drug substance's intrinsic stability.[6][7]

Hydrolytic Stability (Susceptibility to pH)

The hydrochloride salt form suggests good stability in mildly acidic aqueous solutions. However, exposure to strongly acidic or alkaline conditions could present risks. While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH can catalyze unforeseen degradation pathways.[6] Many drug substances show significant degradation under harsh acidic and alkaline stress.[8]

Oxidative Stability

The primary alcohol and the secondary amine functionalities are potential sites for oxidation. Exposure to strong oxidizing agents (e.g., hydrogen peroxide) could lead to the formation of corresponding aldehydes, carboxylic acids, or N-oxides.[8] While some compounds are relatively stable to oxidation[8], it remains a critical parameter to control.

Thermal Stability

While some compounds are stable under thermal stress[8], others can undergo significant degradation when exposed to dry heat.[6] Product data sheets for (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl and similar fluorinated heterocycles often recommend storage in a cool place, indicating a potential for thermally induced degradation.[9][10] Thermal decomposition may generate toxic gases, including hydrogen fluoride and nitrogen oxides.[9]

Photostability

Many complex organic molecules are sensitive to UV or visible light. To prevent photolytic degradation, it is a standard precautionary measure to store such compounds protected from light.[11]

Moisture and Humidity

This compound is often cited as being moisture-sensitive. As a hygroscopic solid, it can absorb atmospheric water, which may lead to physical changes (e.g., clumping) or act as a medium for hydrolytic degradation. The hydrochloride salt can be particularly susceptible.

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized under stress conditions. The C-F bond is generally strong; however, intramolecular reactions in certain fluorinated pyrrolidines can lead to C-F bond cleavage.[12]

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride | 1315593-71-5 [amp.chemicalbook.com]

- 4. 1315593-71-5 | [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride - Alachem Co., Ltd. [alachem.co.jp]

- 5. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]